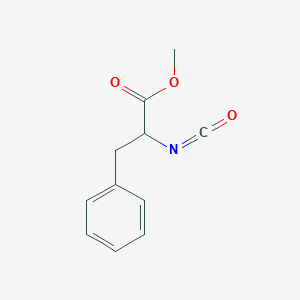
Methyl 2-isocyanato-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-isocyanato-3-phenylpropanoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isocyanato-3-phenylpropanoate is a compound with significant applications in organic synthesis and medicinal chemistry, primarily due to its isocyanate functional group. This article explores its scientific research applications, synthesizing methods, biological activities, and relevant case studies.
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:
- Substitution Reactions : Reacts with nucleophiles such as amines to form ureas.
- Addition Reactions : Participates in addition reactions with compounds containing active hydrogen atoms, forming carbamates.
These reactions make it an essential precursor for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Reactivity with Biological Molecules
Research indicates that isocyanates can form adducts with proteins, potentially modifying their function. This reactivity is crucial for understanding the compound's safety profile and therapeutic applications. Studies have shown varying degrees of reactivity toward nucleophiles, informing the development of safer derivatives or alternative compounds.
Medicinal Chemistry Applications
This compound has been investigated for its potential use in drug development:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclophilins, proteins involved in diseases such as cancer and viral infections. In vitro studies have shown that it can inhibit cyclophilin A, reducing viral replication.
- Anti-Cancer Properties : Investigations into its effects on cancer cell lines demonstrated selective induction of apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic index.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Variations can significantly affect binding affinity and inhibitory effects on target proteins. The stereochemistry and functional group positioning are crucial in drug design, impacting interactions with biological targets .
Cyclophilin Inhibition
A notable study highlighted the compound's ability to inhibit cyclophilin A, leading to reduced viral replication in vitro. This suggests potential applications in antiviral therapies.
Anti-Cancer Properties
Another investigation demonstrated that this compound could selectively induce apoptosis in cancer cell lines while preserving normal cells, indicating its potential as a therapeutic agent with a favorable safety profile.
Comparative Analysis of Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl (S)-(−)-2-isocyanato-3-phenylpropionate | Enantiomer with opposite chirality | Different biological activity profile |
| Ethyl 2-isocyanato-3-phenylpropanoate | Similar structure but with an ethyl group | Potentially different solubility and reactivity |
| Benzyl isocyanate | Contains a benzyl group instead of propionate | Used extensively in polymer chemistry |
The unique chiral configuration of this compound may confer distinct biological properties not present in its analogs .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 2-isocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI-Schlüssel |
JOTMMIYKEOOTNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













